3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammatory responses and tissue remodeling .
Result of Action
Indazole derivatives have been found to possess anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to possess anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, a related compound, has been reported to have high anti-inflammatory activity .
Cellular Effects
Indazole derivatives have been found to inhibit the production of certain inflammatory mediators in osteoarthritis (OA) cartilage .
Molecular Mechanism
It is known that indazole derivatives can inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation .
Preparation Methods
The synthesis of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of bromination reactions followed by cyclization to form the indazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine substituent.
Scientific Research Applications
3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole can be compared with other indazole derivatives such as:
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclo-oxygenase-2 (COX-2). The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-bromo-2-cyclopropyl-4,5,6,7-tetrahydroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-8-3-1-2-4-9(8)12-13(10)7-5-6-7/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJTQGDRSBFEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)Br)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.